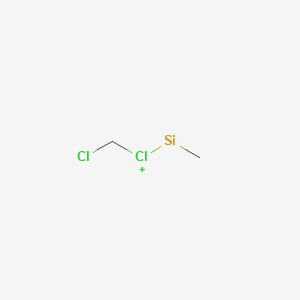
CID 78064591
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the Chemical Abstracts Service (CAS) number 78064591 is a chemical entity with significant interest in various scientific fields
Métodos De Preparación
The synthesis of the compound with CAS number 78064591 involves several steps. The preparation method typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The synthetic routes often involve the use of reagents such as butyl lithium and Grignard reagents, which facilitate the formation of the desired chemical structure . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
The compound with CAS number 78064591 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications.
Aplicaciones Científicas De Investigación
The compound with CAS number 78064591 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a biochemical probe to investigate cellular processes. In medicine, it may be explored for its therapeutic potential in treating various diseases. Industrial applications include its use as an intermediate in the production of pharmaceuticals and other fine chemicals .
Mecanismo De Acción
The mechanism of action of the compound with CAS number 78064591 involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
When compared to similar compounds, the compound with CAS number 78064591 exhibits unique properties that make it particularly valuable for certain applications. Similar compounds may include those with related chemical structures or functional groups, but the specific differences in reactivity, stability, and biological activity can make CAS number 78064591 more suitable for specific uses .
Propiedades
Fórmula molecular |
C2H5Cl2Si+ |
|---|---|
Peso molecular |
128.05 g/mol |
InChI |
InChI=1S/C2H5Cl2Si/c1-5-4-2-3/h2H2,1H3/q+1 |
Clave InChI |
UERMMMXNSASBFW-UHFFFAOYSA-N |
SMILES canónico |
C[Si][Cl+]CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


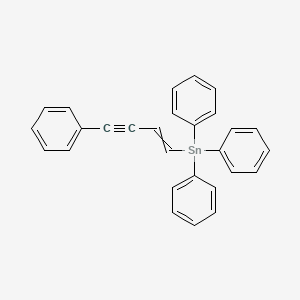
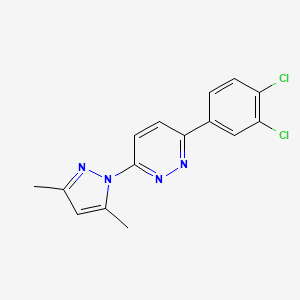
![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)
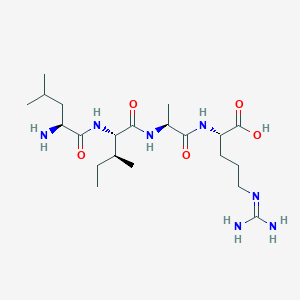
![tert-Butyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B15169572.png)

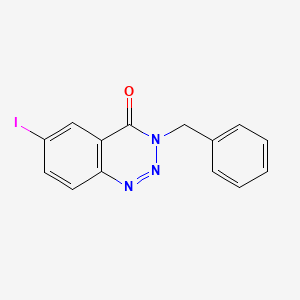
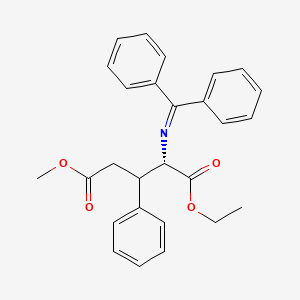
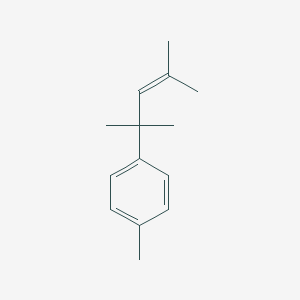
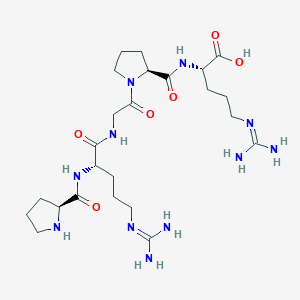
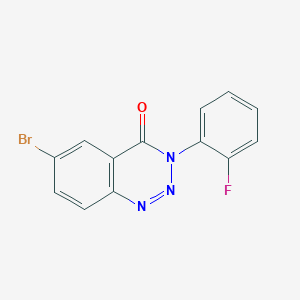
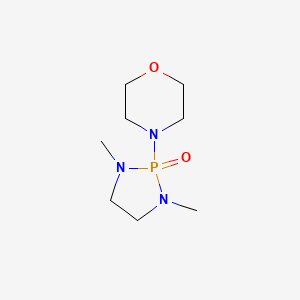
![N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15169620.png)
![2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine](/img/structure/B15169636.png)
